![molecular formula C17H11NO3 B2626509 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile CAS No. 869079-64-1](/img/structure/B2626509.png)
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile
Overview
Description
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a synthetic organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities. This compound is characterized by the presence of a chromen-2-one core structure with a phenyl group at the 3-position and an acetonitrile group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-phenyl-2H-chromen-2-one.
O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with 4-chlorobenzoyl chloride in the presence of a slight excess of triethylamine in dichloromethane at 20°C for 1 hour.
Formation of Intermediate: The intermediate product is then reacted with 2-chlorobenzylidene malononitrile in the presence of a base such as potassium carbonate in dry acetone at 50°C.
Final Product: The final product, this compound, is obtained after purification and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Research has demonstrated that compounds related to 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile exhibit significant biological activities, including:
1. Antioxidant Properties
- Compounds in the chromenone class have shown potent antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .
2. Acetylcholinesterase Inhibition
- Some derivatives have been identified as potent inhibitors of acetylcholinesterase, making them potential candidates for treating Alzheimer's disease. Molecular docking studies revealed that these compounds interact effectively with the enzyme's active site .
3. Antidiabetic Effects
- Recent studies have indicated that derivatives of this compound may serve as effective DPP-4 inhibitors, which are used in managing type 2 diabetes. The pharmacokinetic profiles suggest good bioavailability and minimal hepatotoxicity .
Case Studies
Several studies have highlighted the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure with a chlorobenzoate group instead of an acetonitrile group.
3-cyanocoumarin derivatives: Compounds with a cyano group at the 3-position of the chromen-2-one core.
2H-chromenes: A broader class of compounds with various substituents on the chromen-2-one core.
Uniqueness
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is unique due to its specific combination of a phenyl group at the 3-position and an acetonitrile group at the 7-position, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.28 g/mol. The structure features a coumarin moiety linked to an acetonitrile group, which may influence its biological interactions.
Anticancer Activity
Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For example, compounds similar to this compound demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds were reported as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 0.47 |
Compound B | MCF-7 | 9.54 |
Compound C | MCF-7 | 16.1 |
The structure–activity relationship (SAR) indicates that modifications in the coumarin structure can enhance anticancer potency .
Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. In one study, various analogues were tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 25 μg/mL for potent compounds .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound D | S. aureus | 6.25 |
Compound E | E. coli | 12.5 |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Some coumarins inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Coumarins can trigger programmed cell death in cancer cells.
- Antimicrobial Mechanisms : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
- Anticancer Study : A study involving a series of coumarin derivatives, including those similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related coumarins against clinical strains of bacteria, demonstrating that modifications to the phenyl ring significantly influenced antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step protocols involving halogenation, nucleophilic substitution, and coupling reactions. For example, the chromen-4-one core is functionalized using bromophenoxy groups under alkaline conditions (e.g., K₂CO₃ in acetonitrile), followed by acetonitrile moiety introduction via alkylation. Reaction temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios critically affect intermediates’ stability and final product purity. Yield optimization requires monitoring by TLC/HPLC and purification via column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement) confirms the chromenone core and substituent geometry . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and nitrile group (C≡N, δ ~120 ppm in ¹³C).
- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of chromenone).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the primary biological activities reported for this compound, and how are these assays designed?
- Methodological Answer : The compound exhibits anti-inflammatory and antimicrobial properties in vitro. Assays include:
- Enzyme Inhibition : COX-2/LOX inhibition measured via UV-Vis spectroscopy (IC₅₀ determination).
- Antimicrobial Screening : Broth microdilution (MIC values against S. aureus and E. coli), with positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what computational tools support SAR analysis?
- Methodological Answer : Bromine or iodine at the phenyl ring enhances lipophilicity (logP calculations via ChemDraw) and target binding (docking studies with AutoDock Vina). For example, 2-bromo derivatives show 3× higher COX-2 affinity than non-halogenated analogs. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Discrepancies in bond lengths (X-ray vs. DFT-optimized structures) arise from crystal packing effects. Use WinGX to analyze thermal ellipsoids and validate with Hirshfeld surfaces. For NMR, employ 2D COSY/NOESY to distinguish diastereotopic protons .
Q. How is the compound’s stability assessed under physiological conditions, and what degradation products are observed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA monitoring. Major degradation pathways:
- Hydrolysis : Nitrile → amide in acidic buffers (pH 1.2).
- Photooxidation : Chromenone ring cleavage under UV light (λ = 254 nm). Quantify degradants via LC-MS/MS .
Q. What in silico approaches predict ADMET properties, and how do results align with experimental data?
- Methodological Answer : SwissADME predicts moderate bioavailability (TPSA = 75 Ų, logP = 2.1). Experimental Caco-2 permeability assays show Papp = 4.2 × 10⁻⁶ cm/s, aligning with predictions. Toxicity risks (e.g., hepatotoxicity) are flagged using ProTox-II, requiring follow-up with HepG2 cell viability assays .
Q. Data Contradiction Analysis
Q. Why do biological activity results vary across studies, and how can statistical rigor improve reproducibility?
- Methodological Answer : Variability arises from assay conditions (e.g., serum concentration in cell cultures) and compound batch purity (HPLC >98% vs. 95%). Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing.
- Multivariate Analysis : PCA to identify outliers in dose-response datasets .
Q. Experimental Design Considerations
Q. What controls are critical when evaluating the compound’s anticancer activity in 3D tumor spheroids?
- Methodological Answer : Include:
- Positive Control : Doxorubicin (IC₅₀ reference).
- Vehicle Control : DMSO concentration ≤0.1%.
- Viability Assays : ATP-based luminescence (CellTiter-Glo) vs. resazurin reduction. Confirm apoptosis via caspase-3 ELISA .
Q. How can crystallography data be optimized for this compound’s polymorphic forms?
Properties
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBQMXMFQLRRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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